molecular formula C8H18N2O4S B1531082 N-BOC-N'-Mesyl ethylenediamine CAS No. 1190044-23-5

N-BOC-N'-Mesyl ethylenediamine

Cat. No. B1531082
M. Wt: 238.31 g/mol
InChI Key: HHRDGAKDKNAPGR-UHFFFAOYSA-N
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Description

“N-BOC-N’-Mesyl ethylenediamine” is an organic compound that falls under the category of acyclic monoamines, polyamines, and their derivatives and salts . It is used as a PROTAC linker, referring to the alkyl chain composition .


Synthesis Analysis

A practical one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines has been described . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .


Molecular Structure Analysis

The linear formula of “N-BOC-N’-Mesyl ethylenediamine” is (CH3)3COCONHCH2CH2NH2 . Its molecular weight is 160.21 .


Chemical Reactions Analysis

The reactions of “N-BOC-N’-Mesyl ethylenediamine” involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .


Physical And Chemical Properties Analysis

“N-BOC-N’-Mesyl ethylenediamine” has a refractive index of n20/D 1.458 (lit.) . Its boiling point is 72-80 °C/0.1 mmHg (lit.) , and its density is 1.012 g/mL at 20 °C (lit.) .

Scientific Research Applications

1. N-Boc Protection of Amines

  • Application Summary: N-Boc protection is a method used in organic synthesis to protect amines. The N-Boc group is extremely stable towards catalytic hydrogenolysis and resistant to basic and nucleophilic conditions .
  • Methods of Application: The N-Boc protection is achieved under ultrasound irradiation and catalyst-free conditions. This method is simple, rapid, and efficient .
  • Results: The N-Boc protection was achieved in excellent isolated yield in a short reaction time at room temperature .

2. Cadmium Removal from Water

  • Application Summary: Ethylenediamine functionalized carbon nanoparticles (CNPs) can be used for the removal of cadmium from water .
  • Methods of Application: A fast microwave-assisted method is used to synthesize the CNPs. These CNPs have an abundance of functional groups which serve as anchor sites for modification and adsorption .
  • Results: Both carbon nanoparticles could effectively remove cadmium through chemisorption. The maximum sorption capacities were 10.314 and 18.708 mg g−1 for GCNPs and EDA–GCNPs, respectively .

3. Synthesis of Thyminyl PNA Monomer

  • Application Summary: The key intermediate Ethyl N-[(2-Boc-amino)-ethyl]glycinate involved in the synthesis has been prepared via a scalable and cost-effective route .
  • Methods of Application: The synthesis method is not specified in the source .
  • Results: The synthesis resulted in a yield of 98% .

4. One-Pot Amidation

  • Application Summary: A one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines has been described . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .
  • Methods of Application: The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .
  • Results: A variety of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields .

5. Synthesis of PNA-Oligonucleotide Conjugates

  • Application Summary: The thyminyl PNA monomer was reported to be used in various synthetic applications .
  • Methods of Application: The monomer N-(Boc-Aeg)thymine Ethyl Ester has been prepared in a good yield (96%) by a highly efficient procedure involving direct coupling of nucleobase thymine with the backbone Ethyl N-(Boc-aminoethyl)-N-(chloroacetyl)glycinate .
  • Results: The synthesis resulted in a yield of 96% .

6. Unknown Application

  • Application Summary: Unfortunately, I couldn’t find specific information about the sixth application of N-BOC-N’-Mesyl ethylenediamine .

4. One-Pot Amidation

  • Application Summary: A one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines has been described . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .
  • Methods of Application: The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .
  • Results: A variety of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields .

5. Synthesis of PNA-Oligonucleotide Conjugates

  • Application Summary: The thyminyl PNA monomer was reported to be used in various synthetic applications .
  • Methods of Application: The monomer N-(Boc-Aeg)thymine Ethyl Ester has been prepared in a good yield (96%) by a highly efficient procedure involving direct coupling of nucleobase thymine with the backbone Ethyl N-(Boc-aminoethyl)-N-(chloroacetyl)glycinate .
  • Results: The synthesis resulted in a yield of 96% .

6. Unknown Application

  • Application Summary: Unfortunately, I couldn’t find specific information about the sixth application of N-BOC-N’-Mesyl ethylenediamine .

Safety And Hazards

“N-BOC-N’-Mesyl ethylenediamine” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is flammable and toxic in contact with skin . It causes severe skin burns and eye damage . It may cause respiratory irritation, an allergic skin reaction, allergy or asthma symptoms, or breathing difficulties if inhaled . It is harmful if swallowed or if inhaled .

Future Directions

“N-BOC-N’-Mesyl ethylenediamine” is used in the synthesis of thyronamine derivatives . It is also used in the preparation of (2-isothiocyanato-ethyl)-carbamic acid tert-butyl ester by reacting with carbon disulfide . Further, it is used in both oligonucleotide and peptide synthesis . The development of direct efficient preparation of amides from protected amines is important in organic synthesis to reduce cost, waste, and time .

properties

IUPAC Name

tert-butyl N-[2-(methanesulfonamido)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O4S/c1-8(2,3)14-7(11)9-5-6-10-15(4,12)13/h10H,5-6H2,1-4H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHRDGAKDKNAPGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60677717
Record name tert-Butyl {2-[(methanesulfonyl)amino]ethyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-BOC-N'-Mesyl ethylenediamine

CAS RN

1190044-23-5
Record name tert-Butyl {2-[(methanesulfonyl)amino]ethyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

N-(2-Aminoethyl)(tert-butoxy)carboxamide (17.5 mL, 0.11 mol) [Alfa #L19947] was stirred in dichloromethane (320 mL) and triethylamine (33 mL, 0.24 mol) was added. A solution of methanesulfonyl chloride (8.5 mL, 0.11 mol) in dichloromethane (10 mL) was added. The resulting mixture was stirred for 1 hour and water (30 mL) was added. The product was extracted with dichloromethane (3×30 mL), dried over sodium sulfate and concentrated in vacuo to give the desired product (21 g, 81%). LCMS calculated for C3H11N2O2S (M−Boc+H)+: m/z=139.1.
Quantity
17.5 mL
Type
reactant
Reaction Step One
Quantity
320 mL
Type
solvent
Reaction Step One
Quantity
33 mL
Type
reactant
Reaction Step Two
Quantity
8.5 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
30 mL
Type
reactant
Reaction Step Four
Yield
81%

Synthesis routes and methods II

Procedure details

In a 1000 ml reaction flask, 36.9 g of tert-butyl 2-aminoethylaminoformate and 200 ml of dichloromethane were added. The mixture was stirred by an electromagnetic stirrer, cooled with ice-bath, added with 96 ml of triethylamine, slowly added dropwise with 35.9 g of methylsulfonyl chloride in 200 ml of dichloromethane. The temperature of the mixture was naturally warmed to room temperature and the mixture was conducted overnight. The mixture was added dropwise with ice-water to quench reaction, the organic layer was separated, and the water layer was extracted with dichloromethane. The organic layers were combined, washed sequentially with 5 mol/L dilute hydrochloric acid, saturated sodium bicarbonate solution and saturated sodium chloride solution, dried over anhydrous sodium sulfate, filtrated, and distilled under a reduced pressure to remove the solvent to obtain 28.6 g of brown yellow solid, yield 52.1%.
Quantity
36.9 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
96 mL
Type
reactant
Reaction Step Two
Quantity
35.9 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
52.1%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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